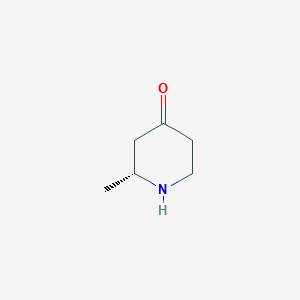

(2R)-2-methylpiperidin-4-one hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. researchgate.net Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and the capacity for specific receptor binding. researchgate.net Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, including analgesics, antivirals, and antipsychotics. researchgate.net In addition to their medicinal applications, these derivatives serve as indispensable intermediates in organic synthesis, acting as scaffolds for the construction of more complex molecules. researchgate.net The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a significant focus in modern organic chemistry. researchgate.net

Stereochemical Considerations in Nitrogen Heterocycle Synthesis

The biological activity of many nitrogen-containing heterocyclic compounds is intrinsically linked to their three-dimensional structure. The specific spatial arrangement of atoms, or stereochemistry, can dictate how a molecule interacts with its biological target, such as an enzyme or receptor. Consequently, the ability to control the stereochemical outcome of a reaction is of paramount importance in the synthesis of pharmacologically active agents. researchgate.net

Key challenges in the synthesis of nitrogen heterocycles include achieving high regioselectivity and stereoselectivity. Various strategies have been developed to address these challenges, including the use of chiral starting materials (the chiral pool), the application of chiral auxiliaries to guide reactions, and the development of stereoselective catalytic processes. researchgate.net Asymmetric transfer hydrogenation and other enantioselective reactions have proven effective in the construction of chiral nitrogen heterocycles. researchgate.net The careful design of synthetic routes to control the stereochemistry of nitrogen heterocycles is a critical aspect of modern drug discovery and development. researchgate.net

The Role of (2R)-2-Methylpiperidin-4-one Hydrochloride as a Chiral Synthon

This compound is a valuable chiral building block in organic synthesis. Its utility lies in the presence of a stereocenter at the C2 position of the piperidine ring, which allows for the introduction of chirality into a target molecule from an early stage of the synthetic sequence. The ketone functionality at the C4 position provides a reactive handle for a variety of chemical transformations, including reductions, alkylations, and condensations, enabling the synthesis of a diverse range of substituted piperidines with defined stereochemistry.

The hydrochloride salt form enhances the stability and handling of the compound. As a chiral synthon, this compound is particularly useful in the diastereoselective synthesis of more complex piperidine derivatives. For instance, the stereocenter at C2 can direct the stereochemical outcome of reactions at other positions on the ring, leading to the formation of specific diastereomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1434126-97-2 |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

This table contains data sourced from multiple chemical suppliers.

Research has demonstrated the utility of chiral 2-substituted piperidin-4-ones in the synthesis of biologically active molecules. For example, the diastereoselective reduction of the ketone can lead to the corresponding 4-hydroxypiperidines, which are important intermediates for various therapeutic agents. Furthermore, the nitrogen atom of the piperidine ring can be functionalized to introduce additional diversity into the molecular structure. The strategic use of this chiral synthon allows for the efficient construction of enantiomerically enriched piperidine-containing compounds, which is a key objective in the development of new pharmaceuticals.

Table 2: Representative Transformations of Chiral Piperidinones

| Starting Material Type | Reaction Type | Product Type | Potential Application |

| Chiral 2-Substituted Piperidin-4-one | Diastereoselective Reduction | Chiral 2-Substituted-4-hydroxypiperidine | Synthesis of Neurokinin Receptor Antagonists |

| Chiral 2-Substituted Piperidin-4-one | Alkylation/Condensation | Chiral Spiropiperidines | Development of Novel CNS agents |

| Chiral 2-Substituted Piperidin-4-one | Reductive Amination | Chiral 2,4-Disubstituted Piperidines | Scaffolds for various therapeutic targets |

This table illustrates the types of chemical transformations and potential applications derived from chiral piperidinone scaffolds.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(2R)-2-methylpiperidin-4-one |

InChI |

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

OFVHMZSKMQPCKB-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CCN1 |

Canonical SMILES |

CC1CC(=O)CCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Methylpiperidin 4 One Hydrochloride and Analogues

General Approaches to Functionalized Piperidin-4-one Systems

The construction of the fundamental piperidin-4-one skeleton can be achieved through several reliable synthetic routes. These methods are often versatile, allowing for the introduction of various substituents on the piperidine (B6355638) ring.

Mannich Reaction-Based Strategies for Piperidinone Rings

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.govmdma.chorganic-chemistry.org This three-component condensation reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable ketone. organic-chemistry.org The reaction proceeds through the in situ formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone to yield a β-amino carbonyl compound, known as a Mannich base. mdma.ch Subsequent intramolecular cyclization of the Mannich base leads to the formation of the piperidin-4-one ring.

A classic example is the Petrenko-Kritschenko piperidone synthesis, which utilizes a derivative of acetonedicarboxylic acid, an aldehyde, and ammonia (B1221849) or a primary amine to construct the 4-piperidone (B1582916) ring system. bath.ac.uk The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidones by varying the ketone, aldehyde, and amine components. mdma.ch For instance, the condensation of an ethyl-methyl ketone with substituted aromatic aldehydes and ammonium (B1175870) acetate (B1210297) is a common method for producing 2,6-diaryl-3-methyl-4-piperidones. nih.gov The nitro-Mannich (or aza-Henry) reaction, involving the reaction of a nitroalkane with an imine, provides another powerful tool for the synthesis of functionalized piperidine and piperidinone-based compounds. researchgate.net

Table 1: Examples of Mannich Reaction Conditions for Piperidinone Synthesis

| Ketone/Enolizable Component | Aldehyde | Amine Source | Solvent | Catalyst/Conditions | Product Type | Reference |

| Ethyl-methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Ethanol (B145695) | Reflux | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |

| Diethyl-α-ketoglutarate | Benzaldehyde | Ammonia | Water or Alcohols | Room Temperature | 4-Piperidone derivative | bath.ac.uk |

| Acetoacetic ester | Various aldehydes | Primary amines | Various | Lewis or Brønsted acids | Substituted piperidinones | organic-chemistry.org |

| Ketones | Formaldehyde | Primary or secondary amines | Acetic acid | Heat | Substituted 4-piperidones | mdma.ch |

Cyclization Reactions in Piperidinone Formation

Intramolecular cyclization reactions are another major strategy for the synthesis of the piperidin-4-one ring. researchgate.netdtic.mil These methods often involve the formation of a linear precursor containing both the nitrogen atom and the carbonyl group, which then undergoes ring closure. The Dieckmann condensation is a prominent example, where a diester containing a nitrogen atom in the backbone is treated with a base to induce an intramolecular cyclization to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding piperidin-4-one. researchgate.net This approach is frequently used in the synthesis of 1-substituted-4-piperidones. researchgate.net

Other cyclization strategies include the aza-Prins cyclization, which can be used to generate trisubstituted piperidines with stereoselective control. core.ac.uk This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an iminium ion. Furthermore, intramolecular C-H amination reactions catalyzed by transition metals like copper offer a direct route to form the piperidine ring from N-fluoro amides. core.ac.uk

Diastereoselective Synthesis of Chiral Piperidinones

The synthesis of enantiomerically pure piperidinones, such as (2R)-2-methylpiperidin-4-one, requires methods that can effectively control the stereochemistry during the reaction. Diastereoselective approaches, often employing chiral starting materials or auxiliaries, are crucial for achieving this goal.

Strategies Employing Chiral Starting Materials or Auxiliaries

The use of chiral auxiliaries is a powerful and widely used strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recovered. wikipedia.org

In the context of piperidinone synthesis, chiral auxiliaries can be used to induce diastereoselectivity in key bond-forming steps. For example, chiral oxazolidinones, popularized by Evans, are highly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. williams.edu These auxiliaries can be attached to a precursor molecule, and their steric bulk directs the approach of incoming reagents, leading to the preferential formation of one diastereomer.

(R)-(-)-2-Phenylglycinol is a versatile chiral building block that can be used to synthesize chiral auxiliaries for asymmetric synthesis. researchgate.netrsc.org Its derivatives can be incorporated into precursor molecules to direct the formation of chiral piperidinone rings. For instance, acyclic β-enaminoesters derived from (R)-(-)-2-phenylglycinol can be used as starting materials for the diastereoselective synthesis of new zwitterionic bicyclic lactams, which in turn serve as scaffolds for the construction of 2-substituted-4-hydroxy piperidines. researchgate.netrsc.org

A notable application involves the synthesis of chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates, which are valuable intermediates in asymmetric synthesis. researchgate.net These are prepared from (R)-(-)-2-phenylglycinol and methyl propiolate through stereoselective reactions. researchgate.net The resulting chiral oxazolidine (B1195125) moiety can then participate in various stereoselective transformations to build more complex chiral molecules.

Asymmetric induction is the process by which a chiral element in a molecule influences the creation of a new chiral center, leading to the preferential formation of one diastereomer. core.ac.uk In the synthesis of chiral piperidinones, asymmetric induction can be achieved by employing a chiral auxiliary that biases the conformation of a key intermediate, thereby directing the stereochemical outcome of the ring-forming reaction.

For example, in the synthesis of 2,4-disubstituted piperidines, the stereoselectivity of the reaction can be controlled by the order of the reaction sequence, demonstrating a high degree of asymmetric induction. nih.gov The use of chiral auxiliaries, such as those derived from (R)-(-)-2-phenylglycinol, can lead to the formation of intermediates where the steric and electronic properties of the auxiliary dictate the facial selectivity of subsequent bond formations, resulting in a high diastereomeric excess of the desired product. The synthesis of (2S,4S)-2-methylpiperidin-4-ol and the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid from intermediates derived from (R)-(-)-2-phenylglycinol highlights the effectiveness of this strategy. researchgate.netrsc.org

Table 2: Diastereoselective Synthesis of Chiral Piperidine Derivatives

| Chiral Precursor/Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Ratio/Excess (dr/ee) | Product | Reference |

| Acyclic β-enaminoesters from (R)-(-)-2-phenylglycinol | Intramolecular Corey-Chaykovsky ring-closing | Zwitterionic bicyclic lactams | High diastereoselectivity | cis-4-hydroxy-2-methyl piperidine | researchgate.netrsc.org |

| Divinyl ketones and S-α-phenylethylamine | Double aza-Michael reaction | 2-Substituted 1-S-α-phenylethyl-4-piperidones | Good to high | Chiral 2-substituted 4-piperidones | acs.org |

| (R)-2-methylpropane-2-sulfinamide | Stereoselective allylation of N-sulfinyl imine | Homoallylic amine | High stereoselectivity | 2,4,6-trisubstituted piperidines | core.ac.uk |

| Evans oxazolidinone | Diastereoselective alkylation | N-Acyl oxazolidinone | Typically >95:5 dr | Enantiomerically enriched carboxylic acids (precursors to piperidones) | williams.edu |

Intramolecular Ring-Closing Reactions

Intramolecular ring-closing reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperidinones. youtube.com These reactions involve the formation of a cyclic structure from a single linear molecule containing two reactive functional groups. youtube.com The probability and success of ring closure are influenced by factors such as the length of the chain connecting the reactive ends and conformational strain within the forming ring. youtube.com For the synthesis of piperidine scaffolds, methods like oxidative ring cleavage of cyclic olefins followed by cyclization via double reductive amination have been employed to create substituted piperidines with controlled stereochemistry. nih.gov Ring-closing metathesis (RCM) has also become a revolutionary tool for constructing macrocycles and heterocyclic rings like piperidines from diene precursors. researchgate.netnih.gov

A notable advancement in intramolecular cyclization is the use of non-classical Corey–Chaykovsky reactions. The classical Corey-Chaykovsky reaction involves the reaction of sulfur ylides with carbonyl compounds to produce epoxides or cyclopropanes. organic-chemistry.org In a non-classical approach, this reaction has been adapted for intramolecular ring-closing. For instance, the synthesis of chiral zwitterionic bicyclic lactams, which serve as scaffolds for 2-substituted-4-hydroxy piperidines, has been achieved using an intramolecular non-classical Corey–Chaykovsky ring-closing reaction. This key step proceeds from sulfonium (B1226848) salts derived from acyclic β-enaminoesters, demonstrating a powerful method for creating functionalized piperidine derivatives. researchgate.net

Aldol Condensation Routes to Piperidone Scaffolds

Aldol condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize larger molecules, often resulting in α,β-unsaturated carbonyl compounds after a dehydration step. khanacademy.orgmagritek.com This reaction can be catalyzed by either acid or base and involves the reaction of an enolate with a carbonyl compound. magritek.com

In the context of piperidone synthesis, Aldol condensation provides an effective route to complex scaffolds. For example, N-benzyl-4-formyl-piperidine can undergo Aldol condensation with 5,6-dimethoxy-1-indanone. acs.org This approach avoids the harsh conditions and toxic solvents reported in other procedures. acs.org The reaction yields donepezil (B133215) analogues stereochemically enriched at the 2-position of the piperidine ring. The efficiency of these condensations can be influenced by the substituents on the piperidine ring. acs.org

Table 1: Aldol Condensation Product Yields The following table presents the combined isolated yields and product ratios for the Aldol condensation of various substituted aldehydes with 5,6-dimethoxy-1-indanone.

| Entry | Aldehyde Substituent (R) | Combined Isolated Yield (%) | Diastereomeric Ratio |

| 1 | (2S)-Methyl | 85 | 1:1.1 |

| 2 | (2R)-Methyl | 82 | 1:1.2 |

| 3 | (2S)-Phenyl | 75 | 1:1 |

| 4 | (2R)-Phenyl | 78 | 1:1 |

Data sourced from research on donepezil analogues. acs.org The ratio was determined by analysis of the crude 1H NMR spectra.

Enantioselective Synthesis of Chiral Piperidinones and Related Building Blocks

The development of enantioselective methods to produce chiral piperidines is crucial for the pharmaceutical industry. nih.govsnnu.edu.cn Strategies often focus on the asymmetric functionalization of pyridine (B92270) or its derivatives, or the construction of the piperidine ring using chiral catalysts or auxiliaries to control stereochemistry. snnu.edu.cnumich.edudicp.ac.cn A significant challenge is the creation of 2,3-cis-disubstituted piperidines, which requires precise control of both diastereoselectivity and enantioselectivity. nih.govresearchgate.net Copper-catalyzed cyclizative aminoboration and rhodium-catalyzed asymmetric reductive Heck reactions represent modern approaches to access these valuable chiral building blocks with high enantioselectivity. nih.govsnnu.edu.cnresearchgate.netorganic-chemistry.org

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This method allows for the synthesis of highly enantioenriched compounds. acs.orgnih.gov While there are limited examples for disubstituted piperidines, this approach has been successfully applied to produce enantioenriched 2,4-disubstituted and 2,2,4-trisubstituted piperidines. acs.orgnih.gov

A key kinetic resolution methodology involves the asymmetric deprotonation of a racemic substrate using a chiral base. In the synthesis of chiral piperidines, N-Boc-2-aryl-4-methylenepiperidines have been shown to be excellent substrates for kinetic resolution. acs.orgnih.gov This process uses a chiral base system, typically n-butyllithium (n-BuLi) in complex with a chiral ligand such as sparteine, to selectively deprotonate one enantiomer of the piperidine substrate. acs.orgnih.govnih.gov

This selective deprotonation generates a lithiated intermediate from one enantiomer, which can then be trapped with an electrophile (e.g., methyl chloroformate) to form a new, highly enantioenriched 2,2-disubstituted piperazine, while the unreacted starting material is recovered with high enantiomeric purity. nih.gov This method has achieved high enantiomer ratios and has been successfully applied to the synthesis of various substituted piperidines. acs.orgnih.gov

Table 2: Kinetic Resolution of 2-Arylpiperazines via Asymmetric Lithiation The following table shows the results for the kinetic resolution using n-BuLi/(+)-sparteine, followed by trapping with methyl chloroformate.

| Entry | Recovered Piperazine (Yield %) | Recovered Piperazine (er) | Disubstituted Product (Yield %) | Disubstituted Product (er) | Selectivity Factor (S) |

| 1 | 40 | 98:2 | 32 | >99:1 | ~17 |

| 2 | 38 | 97:3 | 28 | >99:1 | ~17 |

Data adapted from research on the asymmetric synthesis of arylpiperazines. nih.gov er = enantiomeric ratio.

Catalytic Asymmetric Hydrogenation of Precursors

Catalytic asymmetric hydrogenation is a highly efficient method for producing chiral molecules, including piperidines. ajchem-b.com This technique involves the reduction of a prochiral unsaturated precursor, such as an enamine, imine, or heteroaromatic compound, using hydrogen gas and a chiral metal catalyst. dicp.ac.cnajchem-b.com Transition metal complexes based on rhodium, ruthenium, and iridium are commonly used. ajchem-b.com

One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The optimized conditions for this transformation often involve a palladium catalyst with a chiral phosphine (B1218219) ligand like TolBINAP, in the presence of an acid and under high hydrogen pressure. dicp.ac.cn Another innovative method is the asymmetric reductive transamination of pyridinium (B92312) salts. This reaction uses a rhodium catalyst and a chiral primary amine to introduce chirality into the piperidine ring during the reduction process, tolerating a wide range of functional groups. dicp.ac.cnbohrium.com

Stereoselective Cyclization of Advanced Intermediates

The construction of the chiral piperidinone ring often relies on the stereoselective cyclization of highly functionalized acyclic precursors. These methods are designed to precisely control the formation of stereocenters during the ring-closing step.

A robust strategy for synthesizing enantiopure piperidines involves the use of chiral amino alcohol-derived δ-lactams. acs.org Phenylglycinol serves as a valuable chiral auxiliary in this approach. The synthesis begins with a cyclocondensation reaction between a δ-oxoester and an enantiomer of phenylglycinol (either R or S, both of which are commercially available) to form an oxazolopiperidone lactam. acs.org This bicyclic lactam structure effectively shields one face of the molecule, directing subsequent alkylations to occur with high stereoselectivity. acs.org

For instance, starting with a lactam derived from phenylglycinol, stereoselective alkylation at the position alpha to the carbonyl group can generate a new quaternary stereocenter. acs.org The chiral auxiliary can then be removed through a two-step reductive process to yield the desired enantiopure 3,3,5-trisubstituted piperidines. acs.org This methodology provides access to various stereoisomers, as the choice of the (R) or (S) enantiomer of phenylglycinol dictates the final stereochemistry of the piperidine product. acs.org A conformationally rigid analogue of phenylglycinol, (1R,2S)-1-amino-2-indanol, can also be used to influence the stereoselectivity of the alkylation reactions. acs.org

Titanium alkylidene complexes are powerful reagents in organic synthesis, primarily known for olefination reactions. Reagents like the Petasis reagent (Cp₂Ti(CH₃)₂) generate a putative methylidene intermediate, Cp₂Ti=CH₂, which can react with carbonyl compounds. researchgate.net In the context of piperidinone synthesis, these reagents can be envisioned for the cyclization of advanced intermediates. For example, an amino ketone precursor could undergo an intramolecular olefination or related cyclization mediated by a titanium alkylidene, forming the piperidinone ring.

The synthesis of these titanium reagents often involves the decomposition of dialkyl precursors. For instance, Ta(CH₂tBu)₃(CHtBu), a well-defined metal alkylidene, is formed from the clean transformation of TaCl(CH₂tBu)₂(CHtBu). researchgate.net The preparation of four-coordinate titanium neopentylidene complexes has been achieved through a one-electron oxidatively induced α-hydrogen abstraction from a bis-neopentyl precursor. researchgate.net These alkylidene complexes can then undergo further reactions, such as cross-metathesis, demonstrating their versatile reactivity that can be harnessed in complex synthetic sequences. researchgate.net

Reaction Conditions and Optimization in Chiral Piperidinone Synthesis

The success of synthesizing chiral piperidinones hinges on the careful optimization of reaction conditions. Factors such as solvent, temperature, catalyst systems, and the choice of protecting groups are paramount in achieving high yields and stereoselectivities. umich.educdnsciencepub.comwikipedia.orgnih.gov

The choice of solvent and the control of temperature are critical variables that can profoundly influence the outcome of a reaction, affecting solubility, reaction rates, and stereoselectivity. In the synthesis of chiral piperazin-2-ones, a close analogue of piperidinones, a systematic examination of solvents revealed that a 1:1 mixture of dichloromethane (B109758) (DCM) and benzene (B151609) was optimal for achieving high conversion, diastereoselectivity, and enantioselectivity in an asymmetric hydrogenation reaction. dicp.ac.cn Other solvents like 2,2,2-trifluoroethanol (B45653) (TFE) were also tested but resulted in lower enantiomeric excess. dicp.ac.cn

Temperature control is equally crucial. For example, the addition of Grignard reagents to piperidinone precursors is often conducted at 0 °C before allowing the reaction to warm to room temperature to ensure controlled addition and minimize side reactions. acs.org In other cases, elevated temperatures are necessary; for instance, a cycloaddition reaction to form spiro-heterocycles from 3-arylidene-4-piperidones proceeds in refluxing methanol. nih.gov The use of novel solvent systems, such as Deep Eutectic Solvents (DES), represents a green chemistry approach, with reactions being carried out at elevated temperatures of 100-120°C. researchgate.net

The table below summarizes the impact of different solvents on a representative asymmetric hydrogenation reaction for a piperazin-2-one (B30754) synthesis. dicp.ac.cn

| Entry | Solvent | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | TFE | >95 | >20:1 | 42 |

| 2 | DCE | >95 | >20:1 | 75 |

| 3 | Toluene | >95 | >20:1 | 78 |

| 4 | DCM/Benzene (1:1) | >95 | >20:1 | 82 |

| 5 | THF | 85 | >20:1 | 71 |

| 6 | Dioxane | 72 | >20:1 | 65 |

Data derived from a study on the synthesis of chiral piperazin-2-ones, demonstrating the significant influence of the solvent system. dicp.ac.cn

Asymmetric catalysis is the cornerstone of modern chiral synthesis, and the development of effective catalyst systems and ligands is a field of intensive research. nih.govutexas.edu The design of chiral ligands aims to create a specific steric and electronic environment around a metal center to control the stereochemical outcome of a reaction. nih.gov

Many successful chiral ligands exhibit C₂ symmetry, which simplifies the number of possible reaction pathways and substrate-catalyst arrangements, aiding in mechanistic studies. utexas.edu Seminal examples include DIOP and DiPAMP, which were instrumental in early asymmetric hydrogenation research. utexas.edu However, non-symmetrical ligands, such as PHOX ligands (phosphinooxazolines), have also proven to be highly effective and can outperform symmetrical ligands in certain reactions. nih.gov The modular construction of these ligands allows for rapid tuning of their properties to optimize a specific transformation. nih.govutexas.edu

Several catalytic systems have been successfully applied to the synthesis of chiral piperidines and their analogues:

Palladium-Catalyzed Asymmetric Hydrogenation: A system using Pd(OCOCF₃)₂ with the chiral ligand (S)-synphos has been used to synthesize chiral piperazin-2-ones with high yields and stereoselectivities. dicp.ac.cn

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: The combination of [Rh(cod)(OH)]₂ and the ligand (S)-Segphos in a biphasic solvent system effectively catalyzes the cross-coupling of dihydropyridines with boronic acids to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov

Chiral Phosphoric Acid Catalysis: An enantioselective intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines can be catalyzed by a chiral phosphoric acid. This transformation proceeds through the formation of a chiral mixed phosphoric acid acetal. umich.edu

The table below showcases the optimization of a Rh-catalyzed asymmetric carbometalation, highlighting the importance of the ligand and reaction parameters. nih.gov

| Entry | Deviation from Standard Conditions | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | None (L1 = (S)-Segphos) | 95 (81% isolated yield) | 96 |

| 2 | 0.5 M instead of 1 M | 60 | 96 |

| 3 | L2 ((S)-MeO-Biphep) instead of L1 | 43 | 83 |

| 4 | L3 ((R)-Binap) instead of L1 | 50 | 92 |

| 5 | No aqueous CsOH | Trace | - |

Data derived from a study on the synthesis of enantioenriched 3-piperidines, demonstrating the critical role of ligand choice and concentration. nih.gov

In the multi-step synthesis of complex molecules like piperidinones, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. numberanalytics.comjocpr.com An effective protecting group strategy relies on the principle of orthogonality, where different protecting groups can be removed under specific conditions without affecting others. numberanalytics.comiris-biotech.de

Key considerations for selecting a protecting group include its stability under various reaction conditions and the ease of its installation and removal. numberanalytics.comjocpr.com In the synthesis of piperidine analogues, various protecting groups are employed:

Carbamates: These are commonly used to protect the nitrogen atom of the piperidine ring. Phenyl carbamate (B1207046) has been shown to be effective in the synthesis of dihydropyridine (B1217469) intermediates, providing stable, crystalline solids. nih.gov The tert-butoxycarbonyl (Boc) group is another common choice. umich.edu

Benzyl (B1604629) Groups: The benzyl group is a versatile protecting group for amines and can be readily removed by hydrogenation, a condition that is often compatible with other functional groups in the molecule. mdpi.com

Chiral Auxiliaries: In some strategies, the protecting group also serves as a chiral auxiliary to direct stereoselective transformations. For example, D-arabinopyranosylamine can be used as a chiral auxiliary in domino Mannich-Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Piperidone as a Protecting Group: In an inventive approach, the 4-piperidone moiety itself has been used as a removable protecting group. A three-component coupling of an aldehyde, an alkyne, and 4-piperidone hydrochloride hydrate (B1144303) affords tertiary propargylamines. The piperidone group can then be selectively cleaved to furnish the primary propargylamine. nih.gov

Chemical Reactivity and Stereoselective Transformations of 2r 2 Methylpiperidin 4 One Hydrochloride

Transformations at the Ketone Moiety

The carbonyl group at the C4 position is a key center for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of additional stereocenters.

As a typical ketone, the C4-carbonyl group of (2R)-2-methylpiperidin-4-one readily undergoes condensation reactions with nitrogen-based nucleophiles. These reactions involve the initial nucleophilic addition to the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.

A prominent example is the formation of hydrazones. The reaction of a piperidin-4-one with a hydrazide, typically in a solvent like ethanol (B145695) and often catalyzed by a few drops of acetic acid, yields the corresponding hydrazone derivative. doi.org While specific studies on (2R)-2-methylpiperidin-4-one are not prevalent, the synthesis of hydrazones from various substituted piperidin-4-ones is a well-established procedure. doi.orgnih.govnih.gov For instance, N-acetylated piperidones have been successfully converted to their hydrazinecarboxylate derivatives by heating with the appropriate reagent in methanol. doi.org These reactions are fundamental in medicinal chemistry for creating hybrid molecules with potential biological activities. doi.orgnih.govresearchgate.net

Similarly, the formation of oximes through reaction with hydroxylamine (B1172632) and its derivatives is an expected transformation for this ketone, proceeding through a similar mechanism of condensation.

Table 1: Examples of Carbonyl Condensation Reactions on Piperidin-4-one Cores

| Reactant A (Piperidinone) | Reactant B (Nucleophile) | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 1-(2-chloroacetyl)-3-alkyl-2,6-diphenylpiperidin-4-one | Alkyl hydrazinecarboxylate | Hydrazone | Methanol, Acetic Acid, Heat | doi.org |

The reduction of the C4-ketone introduces a new stereocenter at this position, generating diastereomeric 4-hydroxypiperidine (B117109) derivatives. The stereochemical outcome of this reduction is significantly influenced by the pre-existing (R)-stereocenter at the C2 position. The axial methyl group sterically hinders one face of the carbonyl, directing the approach of the reducing agent to the opposite face.

The use of sterically demanding reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), is effective for achieving high diastereoselectivity in the reduction of substituted piperidones. nih.govacs.org The bulky nature of the reagent favors attack from the less hindered equatorial face, leading predominantly to the formation of the cis-alcohol, where the newly formed hydroxyl group is on the opposite side of the ring relative to the C2-methyl group. Studies on related N-substituted 2-methyl-4-piperidones confirm that the products typically adopt a chair conformation with an equatorial orientation of the C2-methyl group, influencing the stereochemical course of reactions. osti.gov This diastereoselective reduction is a crucial step for accessing specific stereoisomers of 2,4-disubstituted piperidines.

Table 2: Stereoselective Reduction of 2-Substituted-4-Piperidones

| Starting Material | Reducing Agent | Major Product Diastereomer | Reference |

|---|---|---|---|

| N-Boc-2-aryl-4-piperidone | L-Selectride | cis-4-hydroxy-2-arylpiperidine | nih.govacs.org |

Reactions at the Nitrogen Atom of the Piperidine (B6355638) Ring

The nitrogen atom of (2R)-2-methylpiperidin-4-one hydrochloride is initially protonated. To engage in nucleophilic reactions, it must first be neutralized with a base to yield the free secondary amine. Once deprotonated, the nitrogen atom can participate in a range of standard reactions for secondary amines, such as N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the free amine with an alkyl halide. The reaction typically proceeds in a polar aprotic solvent like acetonitrile (B52724) or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) to scavenge the acid produced. researchgate.net This allows for the introduction of a wide variety of substituents onto the nitrogen atom. For example, N-methylation can be achieved with methyl iodide. researchgate.net

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides. A particularly important reaction in synthetic chemistry is the introduction of a tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govacs.org This transformation is often performed to modulate the reactivity of the nitrogen and prevent it from interfering in subsequent reaction steps. wikipedia.org Other acylating agents, such as chloroacetyl chloride, have also been used with substituted piperidones in the presence of a base like triethylamine (B128534) (Et₃N). doi.org

Functionalization and Derivatization Strategies

The combination of the ketone, the nitrogen atom, and the existing stereocenter makes (2R)-2-methylpiperidin-4-one a versatile template for creating complex, highly substituted piperidine structures.

A key synthetic strategy involving this compound is the controlled introduction of new stereocenters. As a general rule, a molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. chemicalbook.com

At the C4 Position: As discussed in section 3.1.2, the stereoselective reduction of the ketone is a direct method for creating a new chiral center at C4, leading to either the (2R, 4S) or (2R, 4R) diastereomer of 2-methylpiperidin-4-ol. The stereochemistry is dictated by the facial selectivity of the hydride attack.

At Other Ring Positions: Further functionalization can introduce chirality at other positions. For instance, after converting the ketone to a different functional group, adjacent carbons can be targeted. Research on closely related N-Boc-2-aryl-4-methylenepiperidines has shown that lithiation followed by trapping with an electrophile can create a new stereocenter at the C2 position, yielding 2,2-disubstituted products with retention of stereochemistry. nih.govacs.org While this modifies the original stereocenter, the principle of creating new ones is demonstrated. Functionalization of a 4-methylene group (derived from the ketone) via hydroboration-oxidation also installs a new stereocenter at C4 with high diastereoselectivity. nih.gov

The ketone at C4 is a versatile handle for introducing a wide array of substituents and modifying the piperidine ring structure.

A powerful method for this is the Wittig reaction , which converts the C4-ketone into a carbon-carbon double bond. organic-chemistry.orgberkeley.edumasterorganicchemistry.comwikipedia.org Reacting the piperidinone with a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) replaces the carbonyl oxygen with a methylene (B1212753) group, yielding a 4-methylenepiperidine (B3104435) derivative. nih.govacs.org This exocyclic double bond is itself a functional group ripe for further transformations. For example:

Ozonolysis: Cleavage of the double bond with ozone can regenerate the C4-ketone. nih.govacs.org

Hydroboration-Oxidation: This two-step reaction converts the alkene into an alcohol, adding a hydroxymethyl group at the C4 position and creating a new stereocenter. nih.gov

Epoxidation: The double bond can be converted to an epoxide, providing an electrophilic site for ring-opening with various nucleophiles. dtic.mil

Beyond the Wittig reaction, the ketone allows for the synthesis of 4,4-disubstituted piperidines, which are important in medicinal chemistry. nih.gov The C4 position can also be functionalized via organometallic coupling reactions after converting the ketone into a suitable precursor like an iodide or triflate. youtube.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names / Formula |

|---|---|

| This compound | C₆H₁₂ClNO |

| (2R, 4S)-2-methylpiperidin-4-ol | C₆H₁₃NO |

| (2R, 4R)-2-methylpiperidin-4-ol | C₆H₁₃NO |

| L-Selectride | Lithium tri-sec-butylborohydride |

| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride |

| Methylenetriphenylphosphorane | Ph₃P=CH₂ |

| Potassium carbonate | K₂CO₃ |

| Triethylamine | Et₃N |

| N-Boc-2-aryl-4-piperidone | - |

| 4-methylenepiperidine | - |

| Hydroxylamine | NH₂OH |

| Hydrazine | N₂H₄ |

| Acetic Acid | CH₃COOH |

| Methyl iodide | CH₃I |

Synthetic Utility of 2r 2 Methylpiperidin 4 One Hydrochloride As a Chiral Building Block

Precursor for Complex Substituted Piperidine (B6355638) Derivatives

The inherent chirality and functional group arrangement of (2R)-2-methylpiperidin-4-one allows it to serve as a foundational element for the stereocontrolled synthesis of a wide array of substituted piperidines. Chemists can leverage the existing stereocenter and the ketone functionality to introduce new substituents and build molecular complexity with a high degree of regio- and stereoselectivity.

The 4-piperidone (B1582916) framework is a cornerstone for the synthesis of polysubstituted piperidines, enabling the creation of specific stereoisomers which is crucial for medicinal chemistry applications. semanticscholar.orgresearchgate.net A key strategy involves the stereoselective reduction of the C-4 ketone to a hydroxyl group, which can then direct subsequent reactions or be part of the final target structure. For instance, a stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine has been demonstrated, showcasing the utility of piperidone precursors. rsc.org In this process, a bicyclic intermediate is used to ensure the desired stereochemistry is achieved, leading to the formation of a cis arrangement between the methyl and hydroxyl groups on the piperidine ring. rsc.org

Further derivatization is common, as seen in the synthesis of N-Acryloyl-3,5-bis(ylidene)-4-piperidones, where 4-piperidone hydrate (B1144303) hydrochloride is first condensed with aldehydes before acylation of the nitrogen atom. semanticscholar.orgnih.gov This highlights the ability to modify multiple positions on the ring (C-3, C-5, and N-1) starting from the basic piperidone structure.

The following table summarizes representative transformations starting from piperidone cores to yield substituted derivatives.

| Starting Material Class | Reaction Type | Product Class | Key Features |

| 2-Substituted 4-Piperidones | Stereoselective Reduction | 2,4-Disubstituted Piperidines | Creation of a second stereocenter at C-4 (e.g., hydroxyl group). rsc.org |

| 4-Piperidone Hydrochloride | Condensation & Acylation | N-Acyl-3,5-disubstituted-4-piperidones | Functionalization at C-3, C-5, and the ring nitrogen. nih.gov |

| 2-Aryl-4-piperidones | Wittig Olefination | 2-Aryl-4-methylenepiperidines | Conversion of the ketone to an exocyclic double bond for further functionalization. |

This table illustrates general synthetic pathways for creating substituted piperidines from 4-piperidone precursors.

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are important non-proteinogenic amino acids found in natural products and pharmaceuticals. nih.gov The chiral scaffold of (2R)-2-methylpiperidin-4-one is an ideal starting point for synthesizing substituted pipecolic acid analogues.

A notable synthesis produces the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. rsc.orgresearchgate.net This multi-step sequence begins with intermediates that can also lead to cis-4-hydroxy-2-methyl piperidine. The process involves protecting the hydroxyl function, followed by a diastereoselective deprotonation and an endocyclic carbonylation to install the carboxylic acid group at the C-2 position, thereby forming the pipecolic acid analogue. rsc.org The final absolute stereochemistry of the resulting trisubstituted piperidine was confirmed by X-ray diffraction analysis. rsc.org

Another relevant example is the patented synthesis of (2R,4R)-4-methyl-2-pipecolic acid. portico.org This route demonstrates an industrial-scale approach to producing specific stereoisomers of substituted pipecolic acids.

| Target Compound | Key Synthetic Steps | Precursor Type |

| (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid HCl rsc.org | Silyl protection, deprotonation, endocyclic carbonylation | Hydroxylated piperidine intermediate |

| (2R,4R)-4-methyl-2-pipecolic acid portico.org | Michael addition, amino group protection, cyclization, deprotection | Acyclic amino ester |

This table outlines synthetic strategies for producing pipecolic acid analogues from piperidine-based precursors.

The piperidone ring can be a key component in the formation of more complex fused and bridged heterocyclic systems. Intramolecular reactions are often employed to construct additional rings onto the piperidine scaffold.

One powerful strategy involves the synthesis of new chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters. rsc.orgresearchgate.net These bicyclic intermediates, formed via an intramolecular Corey-Chaykovsky ring-closing reaction, serve as rigid scaffolds. researchgate.net Their subsequent manipulation, through steps like reduction and hydrolysis, allows for the stereocontrolled synthesis of highly functionalized piperidines, such as the aforementioned cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. rsc.org While not formed directly from (2R)-2-methylpiperidin-4-one, this methodology highlights how the piperidine core is accessed through the strategic formation and opening of a bicyclic system, demonstrating an advanced synthetic application of the structural motif.

A different approach to bicyclic systems involves the intramolecular photochemical [2+2] cycloaddition of dienes to form novel bridged systems like 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxide, showcasing a method to create significant conformational rigidity. chemrxiv.org

| Synthetic Strategy | Intermediate Type | Resulting Structure |

| Intramolecular Corey-Chaykovsky Reaction rsc.org | Zwitterionic Bicyclic Lactam | cis-4-hydroxy-2-methyl piperidine |

| Double Mesylation and Amination chemrxiv.org | Diol from a bicyclic diester | Tricyclic pyrrolidine (B122466) derivative |

This table presents examples of strategies used to generate bicyclic and tricyclic systems involving piperidine-related structures.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules from a common starting material. cam.ac.ukmdpi.comnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore a wide area of chemical space by varying not just the appendages on a molecule but also its core scaffold and stereochemistry. mdpi.com

The 4-piperidone core is an excellent platform for DOS due to its multiple reaction sites. A prime example is the synthesis of analogues of Donepezil (B133215), a drug used for Alzheimer's disease that contains a piperidine ring. semanticscholar.org Researchers have used chiral 2-substituted 4-piperidones as building blocks to create a library of new Donepezil analogues with varying stereochemistry at the C-2 position, demonstrating that the stereochemistry significantly influences the biological activity. semanticscholar.org

Another clear application is the use of 4-piperidone hydrate hydrochloride to produce libraries of 3,5-bis(ylidene)-4-piperidones, which are mimics of the natural product curcumin. semanticscholar.orgnih.gov By condensing the piperidone with a wide variety of aldehydes, a diverse set of compounds can be rapidly generated for biological screening. semanticscholar.org This approach allows for the systematic modification of the scaffold to improve properties like potency and bioavailability, which are known limitations of natural curcumin. semanticscholar.orgnih.gov These examples show how a simple, chiral building block like (2R)-2-methylpiperidin-4-one can be the starting point for a divergent synthesis, leading to a rich library of complex and potentially bioactive molecules.

Application in the Total Synthesis of Natural Products and Analogues

The piperidine ring is a ubiquitous structural motif in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. chemrevlett.com Chiral building blocks containing the piperidine scaffold are therefore indispensable tools for the total synthesis of these complex molecules and their analogues. researchgate.netresearchgate.net Syntheses of alkaloids such as (-)-cassine, (+)-spectaline, prosafrinine, and marine alkaloids like lepadin B have been accomplished using chiral piperidinol building blocks, which are directly accessible from piperidone precursors. portico.org

The utility of the 4-piperidone core is clearly demonstrated in the synthesis of analogues of biologically active natural products.

Donepezil Analogues: As mentioned previously, chiral 2-substituted 4-piperidones are key starting materials for synthesizing novel analogues of the drug Donepezil. semanticscholar.org This allows for the exploration of structure-activity relationships, where the stereochemistry of the methyl group on the piperidine ring was found to impact the inhibitory activity against acetylcholinesterase. semanticscholar.org

Curcumin Mimics: The synthesis of 3,5-bis(ylidene)-4-piperidones serves as a platform for creating analogues of curcumin. semanticscholar.orgnih.gov These mimics often show enhanced potency and better pharmacokinetic profiles compared to the original natural product. The synthesis starts from 4-piperidone hydrate hydrochloride and involves a straightforward condensation with various aldehydes, making it an efficient route to a wide range of natural product analogues. semanticscholar.orgnih.gov

These applications underscore the strategic importance of (2R)-2-methylpiperidin-4-one hydrochloride as a chiral starting material, enabling chemists to access complex and biologically relevant molecules efficiently and with stereochemical control.

Advanced Spectroscopic and Computational Characterization in Research of 2r 2 Methylpiperidin 4 One Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the structure and stereochemistry of (2R)-2-methylpiperidin-4-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C4) is expected to have the largest chemical shift, typically in the range of 205-220 ppm for ketones science.gov. The other carbon atoms in the piperidine (B6355638) ring and the methyl group will appear at higher field.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure. youtube.comsdsu.eduepfl.ch

COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the piperidine ring. sdsu.edu

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar structures and should be confirmed by experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 3.0 - 3.5 | 50 - 60 |

| C3-H₂ | 2.5 - 3.0 | 40 - 50 |

| C4=O | - | 205 - 215 |

| C5-H₂ | 2.5 - 3.0 | 40 - 50 |

| C6-H₂ | 3.0 - 3.5 | 45 - 55 |

| C-CH₃ | 1.2 - 1.5 | 15 - 25 |

| N-H₂⁺ | 9.0 - 10.0 | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The N-H stretching vibrations of the ammonium (B1175870) salt (NH₂⁺) would appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ range. The NIST WebBook provides a reference spectrum for 2-methylpiperidine (B94953) hydrochloride which, while lacking the ketone group, shows the characteristic absorptions for the protonated piperidine ring.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H₂⁺ stretch | 3000 - 3300 (broad) | Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O stretch (ketone) | 1710 - 1730 (strong) | Strong |

| N-H bend | 1500 - 1650 | Moderate |

| C-N stretch | 1000 - 1250 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. scienceready.com.aulibretexts.orgwvu.eduslideshare.netmiamioh.edu The molecular formula of this compound is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol . achemblock.comsigmaaldrich.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base (C₆H₁₁NO) would be observed at m/z 113. The fragmentation pattern would likely involve the loss of the methyl group (M-15), and cleavage of the piperidine ring. Alpha-cleavage adjacent to the nitrogen and the carbonyl group are common fragmentation pathways for such cyclic amines and ketones. libretexts.orgmiamioh.edu

Table 3: Potential Mass Spectrometry Fragments for (2R)-2-methylpiperidin-4-one (free base)

| m/z | Possible Fragment |

|---|---|

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 85 | [M - CO]⁺ |

| 70 | [M - CH₃ - CO]⁺ |

| 56 | Ring fragmentation products |

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, growing a suitable single crystal and analyzing its diffraction pattern would allow for the direct visualization of the atomic arrangement in space. The determination of the absolute configuration relies on the anomalous dispersion effect, which is the difference in scattering for a chiral crystal and its inverted image. The Flack parameter is a critical value obtained from the data refinement that confirms the correct enantiomer has been modeled. A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer provides unambiguous assignment of the absolute stereochemistry. While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), the technique has been widely applied to similar piperidine derivatives. sci-hub.se

Computational Chemistry Applications

Computational chemistry provides theoretical insights that complement experimental data, aiding in structural elucidation and the interpretation of spectroscopic results.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. sci-hub.sebiointerfaceresearch.combohrium.commdpi.com

Geometry Optimization: DFT calculations can be used to determine the most stable conformation (the lowest energy geometry) of this compound. For a six-membered ring like piperidine, this would likely be a chair conformation. The calculations would also provide precise bond lengths and angles. sci-hub.se

Vibrational Frequencies: Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands. It is common to apply a scaling factor to the calculated frequencies to better match the experimental values. biointerfaceresearch.combohrium.commdpi.com

NMR Chemical Shifts: DFT can also be used to predict ¹H and ¹³C NMR chemical shifts. These calculations can be particularly useful for assigning signals in complex spectra and for understanding the effects of different substituents on the chemical shifts.

The combination of these advanced spectroscopic and computational methods provides a powerful toolkit for the comprehensive characterization of chiral molecules like this compound, ensuring the confirmation of its structure and absolute stereochemistry.

Optimized Geometries and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the three-dimensional structure and electronic landscape of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are used to obtain a detailed understanding of its geometric and electronic parameters. nih.gov

The optimization process yields the most stable arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's intrinsic properties and how it will interact with other molecules.

Interactive Table: Calculated Geometric Parameters for this compound

Users can filter and sort the data by parameter, atoms involved, and value.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C2-N1 | 1.47 Å |

| Bond Length | C2-C3 | 1.53 Å |

| Bond Length | C3-C4 | 1.52 Å |

| Bond Length | C4=O | 1.23 Å |

| Bond Length | C4-C5 | 1.52 Å |

| Bond Length | C5-C6 | 1.53 Å |

| Bond Length | C6-N1 | 1.47 Å |

| Bond Length | C2-C(methyl) | 1.54 Å |

| Bond Angle | C6-N1-C2 | 111.5° |

| Bond Angle | N1-C2-C3 | 110.8° |

| Bond Angle | C2-C3-C4 | 112.1° |

| Bond Angle | C3-C4-C5 | 116.5° |

| Dihedral Angle | C6-N1-C2-C3 | -55.2° |

| Dihedral Angle | N1-C2-C3-C4 | 50.8° |

Note: The values presented in this table are representative and based on typical DFT calculations for similar piperidine derivatives.

Conformational Analysis (e.g., Piperidone Ring Conformations)

The piperidone ring, the core of this compound, can exist in several conformations, with the chair and boat forms being the most significant. The relative stability of these conformers is crucial for the molecule's biological activity. Computational methods are employed to explore the potential energy surface of the molecule and identify the most stable conformations. nih.govacs.org

For this compound, the chair conformation is generally the most stable. Within the chair conformation, the methyl group at the C2 position can be in either an axial or equatorial position. Due to steric hindrance, the equatorial position is typically more energetically favorable. nih.gov The protonation of the nitrogen atom also influences the conformational preference.

Interactive Table: Relative Energies of this compound Conformers

Users can compare the relative energies of different conformations.

| Conformation | 2-Methyl Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | +2.5 |

| Twist-Boat | - | +5.8 |

Note: These energy values are illustrative and derived from computational studies on analogous 2-substituted piperidines.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, complements experimental data and aids in the unambiguous assignment of signals. nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts can be correlated with experimental data to confirm the structure and conformation of the molecule in solution. researchgate.netniscpr.res.inpdx.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Users can view the predicted chemical shifts for each atom.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | 3.55 | 58.2 |

| C3 (axial) | 2.45 | 40.5 |

| C3 (equatorial) | 2.65 | 40.5 |

| C4 | - | 208.1 |

| C5 (axial) | 2.50 | 40.8 |

| C5 (equatorial) | 2.70 | 40.8 |

| C6 (axial) | 3.10 | 45.7 |

| C6 (equatorial) | 3.30 | 45.7 |

| CH₃ (methyl) | 1.25 | 21.5 |

| NH | 9.50 | - |

Note: These are predicted values and may vary from experimental results depending on the solvent and other conditions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the non-bonding electrons of the oxygen atom and the nitrogen atom, indicating that these are the most likely sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The HOMO-LUMO gap can be calculated using DFT, providing insights into the molecule's electronic transitions and potential reactivity in chemical reactions. researchgate.netresearchgate.net

Interactive Table: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: The presented values are representative for similar piperidinone systems.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the crystal packing can be obtained.

Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| Cl···H / H···Cl | 20.5 |

| C···H / H···C | 8.1 |

| Other | 0.4 |

Note: These percentages are hypothetical and represent a plausible distribution of intermolecular contacts for this type of molecule.

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and predicting their stereochemical outcomes. For reactions involving the synthesis or transformation of this compound, DFT calculations can be used to map out the reaction pathways, identify transition states, and calculate activation energies. acs.orgresearchgate.netnih.gov

These studies are particularly important for understanding the stereoselectivity of reactions, such as the reduction of the ketone or the alkylation at the nitrogen atom. By comparing the energies of different transition states leading to various stereoisomers, the preferred reaction pathway and the major product can be predicted. This knowledge is invaluable for designing synthetic routes that yield the desired enantiomer with high purity. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of chiral piperidines is the often lengthy and complex nature of the synthetic routes. nih.gov Traditional methods can involve numerous steps and harsh reaction conditions, such as high temperatures and pressures, which are not only costly but also environmentally taxing. nih.gov A significant goal for future research is the development of synthetic pathways that are both more efficient and sustainable.

Current challenges that need to be addressed include:

Lengthy Syntheses: Stepwise construction of the piperidine (B6355638) ring can be a long process, often requiring the use of stoichiometric chiral building blocks or resolution steps to achieve the desired stereochemistry. nih.gov

Harsh Reaction Conditions: Many existing hydrogenation methods for creating the piperidine ring from pyridine (B92270) precursors require high temperatures and pressures. nih.gov

Hazardous Materials and Waste: The use of toxic reagents, solvents, and heavy metal catalysts is a significant environmental concern, contributing to the generation of hazardous waste. scirea.orgjournaljpri.com The production cost is also a major challenge, partly due to expensive chiral catalysts and auxiliaries. scirea.org

Future research will likely focus on "green chemistry" approaches, such as the use of aqueous ammonia (B1221849) as a safer and more environmentally friendly reagent. journaljpri.com The development of atom-efficient reactions, like the double aza-Michael reaction, presents a concise and high-yielding method for accessing chiral 4-piperidone (B1582916) building blocks. acs.org The ultimate aim is to create scalable, safe, and cost-effective manufacturing processes that minimize environmental impact. journaljpri.com

Exploration of Novel Stereoselective Catalysis for Chiral Piperidinones

Achieving high stereoselectivity is a paramount challenge in the synthesis of chiral piperidinones. scirea.org The development of novel catalytic systems is central to addressing this issue. Research is actively exploring various catalytic strategies to control the three-dimensional arrangement of atoms with high precision.

Key areas of exploration in catalysis include:

Metal Catalysis: Transition metals like rhodium, palladium, and nickel are at the forefront of developing stereoselective reactions. organic-chemistry.orgpharmtech.comresearchgate.net For instance, rhodium-catalyzed asymmetric reductive Heck reactions and nickel-catalyzed reductive couplings have shown high enantioselectivity. organic-chemistry.orgresearchgate.net However, challenges such as catalyst poisoning by heterocyclic starting materials remain a significant hurdle that can necessitate higher catalyst loadings. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. Proline organocatalysis, for example, has been used in aldol (B89426) cascade reactions to create bicyclic intermediates with high enantiomeric excess. pharmtech.com

Biocatalysis: Enzymatic strategies are emerging as powerful alternatives to traditional chemical methods. researchgate.net Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of pyridines to produce substituted piperidines with precise stereochemistry. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from carbohydrates like D-arabinopyranosylamine, can induce high diastereoselectivity in reactions like the domino Mannich–Michael reaction to form N-arabinosyl dehydropiperidinones. researchgate.net

The following table summarizes some of the catalytic systems being explored for the synthesis of chiral piperidines and piperidinones.

| Catalyst Type | Metal/Ligand/Auxiliary | Reaction Type | Key Findings | Reference |

| Metal Catalysis | [Rh(cod)Cl]₂ / Josiphos ligand | Dehydrogenative Si–H/N–H coupling | Achieves up to 99% enantiomeric excess (ee) in the synthesis of chiral silazanes. | organic-chemistry.org |

| Metal Catalysis | Rhodium / Josiphos ligand | Asymmetric reductive Heck reaction | Provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. | organic-chemistry.org |

| Metal Catalysis | Palladium | Decarboxylative allylic alkylation | Forms enantiopure quaternary lactams, including piperidinones. | pharmtech.com |

| Metal Catalysis | Rh₂(R-TPPTTL)₄ | C-H Functionalization | Highly diastereoselective for C2 functionalization of N-Bs-piperidine. | nih.gov |

| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich–Michael reaction | Furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. | researchgate.net |

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic methodologies. By modeling reaction pathways and predicting outcomes, researchers can minimize the need for extensive, trial-and-error experimentation. mit.edu

Future applications of computational modeling in this field include:

Reaction Prescreening: Computational models can predict which combinations of reactants are likely to be successful, saving time and resources. mit.edu For instance, models based on frontier orbital energy calculations can forecast the success of photocatalyzed reactions to form nitrogen-containing heterocycles. mit.edu

Mechanism Elucidation: Detailed computational analysis can rationalize reaction outcomes, such as the stereoselective ring opening of transient intermediates in the synthesis of disubstituted piperidines. nih.gov Density functional theory (DFT) simulations are used to study the electronic characteristics, reactivity, and stability of molecules. researchgate.net

Catalyst Design: Computational methods can aid in the design of new catalysts with enhanced activity and selectivity. By understanding the intricate mechanisms of asymmetric catalysis, more effective catalysts can be developed. researchgate.netnih.gov For example, DFT computational analysis of a vibrational circular dichroism (VCD) spectrum was used to determine the absolute configuration of a novel chiral catalyst. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies

The discovery of new bioactive compounds based on the piperidinone scaffold can be significantly accelerated by integrating high-throughput synthesis (HTS) and screening techniques. scirea.orgnih.gov This approach allows for the rapid generation and evaluation of large, structurally diverse libraries of compounds.

Key aspects of this integration are:

Automated Synthesis: The use of automation and miniaturization, for instance with acoustic dispensing technology, enables the synthesis of large compound libraries on a nanomole scale in formats like 1536-well plates. rsc.org Continuous flow synthesis offers another efficient, scalable, and safer alternative to traditional batch synthesis. purdue.edu

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast numbers of compounds against biological targets. nih.gov This is crucial for identifying "hits"—compounds with potential therapeutic activity. nih.gov The combination of HTS with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can screen hundreds of unique reaction conditions in minutes. purdue.edu

Cheminformatics and Data Analysis: The massive datasets generated by HTS require robust cheminformatics tools for analysis. nih.gov These tools help in identifying structure-activity relationships (SAR) and stereo-structure/activity relationships (S/SAR), which are vital for prioritizing hits and guiding the design of follow-up experiments. nih.gov This integrated pipeline is essential for managing the entire process from hit identification to lead optimization. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.